molecular formula C14H20N2OS2 B14234572 1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- CAS No. 502159-24-2

1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)-

Cat. No.: B14234572
CAS No.: 502159-24-2
M. Wt: 296.5 g/mol
InChI Key: AXVJNTFSKFLPNE-UHFFFAOYSA-N
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Description

1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)-: is a compound that belongs to the class of 1,2-dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- typically involves the reaction of 1,2-dithiolane derivatives with appropriate amines. One common method includes the reaction of 1,2-dithiolane-3-pentanoyl chloride with 3-aminophenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- involves its ability to undergo reversible ring-opening polymerization. This property is due to the dynamic covalent nature of the disulfide bonds in the dithiolane ring. The compound can interact with thiols and other nucleophiles, leading to the formation and breaking of disulfide bonds. This dynamic behavior is crucial for its applications in self-healing materials and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- is unique due to the presence of the 3-aminophenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research in neuroprotection and dynamic materials .

Properties

CAS No.

502159-24-2

Molecular Formula

C14H20N2OS2

Molecular Weight

296.5 g/mol

IUPAC Name

N-(3-aminophenyl)-5-(dithiolan-3-yl)pentanamide

InChI

InChI=1S/C14H20N2OS2/c15-11-4-3-5-12(10-11)16-14(17)7-2-1-6-13-8-9-18-19-13/h3-5,10,13H,1-2,6-9,15H2,(H,16,17)

InChI Key

AXVJNTFSKFLPNE-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CCCCC(=O)NC2=CC=CC(=C2)N

Origin of Product

United States

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